Cas no 2411329-84-3 (tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate structure
2411329-84-3 structure
商品名:tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate
CAS番号:2411329-84-3
MF:C19H27Cl2N3O3
メガワット:416.34198307991
CID:5986095
PubChem ID:165767777

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate
    • tert-butyl N-[1-(2,3-dichlorophenyl)-2-[(2E)-4-(dimethylamino)but-2-enamido]ethyl]carbamate
    • 2411329-84-3
    • EN300-26585922
    • Z3952175155
    • インチ: 1S/C19H27Cl2N3O3/c1-19(2,3)27-18(26)23-15(13-8-6-9-14(20)17(13)21)12-22-16(25)10-7-11-24(4)5/h6-10,15H,11-12H2,1-5H3,(H,22,25)(H,23,26)/b10-7+
    • InChIKey: WIEYOFPWFRGVHV-JXMROGBWSA-N
    • ほほえんだ: ClC1C(=CC=CC=1C(CNC(/C=C/CN(C)C)=O)NC(=O)OC(C)(C)C)Cl

計算された属性

  • せいみつぶんしりょう: 415.1429471g/mol
  • どういたいしつりょう: 415.1429471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 521
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 70.7Ų

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26585922-0.05g
tert-butyl N-[1-(2,3-dichlorophenyl)-2-[(2E)-4-(dimethylamino)but-2-enamido]ethyl]carbamate
2411329-84-3 95.0%
0.05g
$246.0 2025-03-20

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate 関連文献

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamateに関する追加情報

tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate: A Comprehensive Overview

The compound tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate, with the CAS number NO 24113-84-3, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a tert-butyl group, a 2,3-dichlorophenyl moiety, and a but-2-enamide segment with a dimethylamino substituent. These structural features contribute to its unique chemical properties and potential applications in drug design and development.

Recent studies have highlighted the importance of tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate in the context of enzyme inhibition and bioactivity modulation. Researchers have explored its ability to interact with various biological targets, including protein kinases and proteases, which are critical in disease pathways such as cancer and neurodegenerative disorders. The presence of the 2,3-dichlorophenyl group is particularly significant, as it has been shown to enhance the molecule's binding affinity to certain receptors and enzymes.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the tert-butyl carbamate intermediate and the subsequent coupling with the 2,3-dichlorophenyl-containing enamide. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product and confirm its structural integrity.

In terms of applications, tert-butyl N-1-(2,3-dichlorophenyl)-But recent advancements in computational chemistry have enabled researchers to predict the molecule's behavior in various biological systems with greater accuracy. Molecular docking studies have revealed potential binding modes of this compound with key therapeutic targets, providing valuable insights for further optimization. has shown promise in preclinical models of inflammation and oxidative stress. Its ability to modulate cellular signaling pathways suggests potential utility in treating conditions such as arthritis and cardiovascular diseases.

The development of this compound also aligns with current trends in green chemistry. Efforts are being made to streamline its synthesis process by employing more sustainable reagents and catalysts. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and minimize waste generation.

In conclusion, tert-butyl N-1-(The compound continues to be a focal point for researchers aiming to unlock novel therapeutic strategies. With ongoing investigations into its mechanism of action and bioavailability profiles, CAS NO 24113-84-3 represents a compelling candidate for future drug development efforts.

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